molecular formula C7H14ClN3 B2952145 3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride CAS No. 2225146-55-2

3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride

Cat. No.: B2952145
CAS No.: 2225146-55-2
M. Wt: 175.66
InChI Key: HUZLRSHZHLVHIV-UHFFFAOYSA-N
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Description

3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is a chemical compound with the molecular formula C7H13N3·HCl. It is a diazirine-containing compound, which makes it useful in photoaffinity labeling. This compound is often used in biochemical research to study protein interactions and molecular dynamics.

Scientific Research Applications

3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is widely used in scientific research, particularly in the following fields:

    Chemistry: Used in the study of reaction mechanisms and the synthesis of complex molecules.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions and protein-protein interactions.

    Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Safety and Hazards

The safety information for 3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride indicates that it is harmful if swallowed and toxic in contact with skin or if inhaled . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

It is known that diazirine compounds are commonly used in biochemical research as photo-crosslinking agents . This suggests that 3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride may interact with various enzymes, proteins, and other biomolecules in a light-dependent manner.

Cellular Effects

It is known that diazirine compounds can interact with various receptors, including GABA A, NMDA, and serotonin receptors . This suggests that this compound could have broad impacts on neuronal signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that diazirine compounds can be stable and effective photo-crosslinking agents . This suggests that this compound could have long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride typically involves the reaction of piperidine with a diazirine precursor. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the diazirine ring or the piperidine moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazirine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce a more saturated compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Trifluoromethyl-3H-diazirin-3-yl)piperidine hydrochloride
  • 3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide

Uniqueness

3-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is unique due to its specific diazirine structure, which allows for efficient photoaffinity labeling. Compared to similar compounds, it may offer different reactivity and stability profiles, making it suitable for specific applications in biochemical research.

Properties

IUPAC Name

3-(3-methyldiazirin-3-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-7(9-10-7)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZLRSHZHLVHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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